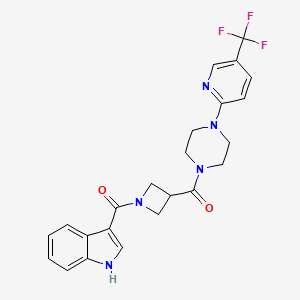

(1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine, commonly known as Rolipram, is a chemical compound that is used in scientific research to study various biological processes. It is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. Rolipram has been shown to have several biochemical and physiological effects, and its mechanism of action has been extensively studied.

Applications De Recherche Scientifique

Synthesis of Metal Complexes for Potential Anticancer Applications : The compound has been utilized in the synthesis of palladium(II) and platinum(II) complexes. These complexes, containing benzimidazole ligands, have shown potential as anticancer compounds. Their structures were elucidated using various physico-chemical techniques and exhibited activity against different cancer cell lines, including breast cancer, colon carcinoma, and hepatic carcinoma (Ghani & Mansour, 2011).

Use in Chiral Discrimination by NMR : The related compound, 2′-methoxy-1,1′-binaphthyl-2-carboxylic acid, was effectively used as a chiral derivatizing agent for discrimination of enantiomeric alcohols and amines by 1H NMR. This application is crucial in determining the enantiomeric purities and absolute configurations of these compounds (Miyano et al., 1989).

Catalytic Amination Processes : The compound has been studied in the context of catalytic amination processes. For instance, the amination of 1-methoxy-2-propanol over silica supported nickel catalysts was explored. This process is significant in the production of amino compounds with high selectivity (Bassili & Baiker, 1990).

Determination of Absolute Configuration of Chiral Carbinol Carbons : The Mosher ester analysis, involving the use of α-methoxy-α-trifluoromethylphenylacetic acid esters, is a method used for deducing the configuration of unknown stereogenic secondary carbinol centers. This technique is fundamental in stereochemical studies in organic chemistry (Hoye, Jeffrey & Shao, 2007).

Preparation of High-Spin Organic Polymers : A related compound, poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene], was synthesized via the Gilch reaction. This polymer exhibited reversible redox properties and was a precursor to a high-spin organic polymer, which is a significant advancement in materials science (Kurata, Pu & Nishide, 2007).

Electrochemical Synthesis of N-Protected Amines : Electrochemical methods were developed for the synthesis of N-protected (1-methoxyalkyl)amines. This process is significant for the synthesis of various organic compounds, providing a standardized method with high yields (Walęcka-Kurczyk et al., 2022).

Propriétés

IUPAC Name |

(1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6,11H2,1H3/t9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMICMWRZNBCKBU-VHSXEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2=CC=CC=C12)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@H](CC2=CC=CC=C12)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2978575.png)

![N-{4-[(5-methyl[1,6]naphthyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B2978582.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2978583.png)

![(3-Methoxyphenyl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2978588.png)

![N-(2,5-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2978589.png)

![N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2978590.png)